molecular formula C7H11N3 B14042210 N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B14042210
M. Wt: 137.18 g/mol
InChI Key: VTMUKWNJAGVOQJ-UHFFFAOYSA-N
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Description

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole ring system with a methyl substituent on the pyrazole nitrogen (N1) and an amine group at position 2. Derivatives of this core structure have been explored as kinase inhibitors, ligands for metal-organic frameworks (MOFs), and intermediates in organic synthesis .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

InChI

InChI=1S/C7H11N3/c1-8-7-5-3-2-4-6(5)9-10-7/h2-4H2,1H3,(H2,8,9,10)

InChI Key

VTMUKWNJAGVOQJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC2=C1CCC2

Origin of Product

United States

Preparation Methods

Introduction of the amine group at the 3-position of the pyrazole ring is often carried out via nucleophilic substitution or reductive amination.

  • Reagents: Ammonia or primary amines under catalytic conditions.
  • Solvents: Ethanol or dichloromethane.
  • Catalysts: Triethylamine or other organic bases to facilitate amination.
  • Temperature: 0–25°C to maintain selectivity and reduce side reactions.
  • Purification: Chromatography or recrystallization from ethyl acetate/petroleum ether.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclopentane-pyrazole ring formation Cyclopentanone + hydrazine derivative; triethylamine catalyst Ethanol or ethyl acetate 50–80°C 2–4 h 80–90 Stirring under inert atmosphere recommended
N-Methylation Methyl iodide or dimethyl sulfate; K2CO3 base DMF or acetone RT to 40°C 1–3 h 85–95 Controlled addition to avoid over-alkylation
Amination at 3-position Ammonia or primary amine; triethylamine base Ethanol or DCM 0–25°C 2 h 80–90 Purification by recrystallization or chromatography

Analytical Characterization

Insights from Literature and Patents

  • Triethylamine is frequently used both as a base and catalyst in the preparation steps, especially in amination and methylation reactions.
  • Ethyl acetate and dichloromethane are preferred solvents for their ability to dissolve intermediates and facilitate reactions at mild temperatures.
  • Microwave-assisted protocols have been explored to optimize reaction times and yields in related pyrazole derivatives, suggesting potential for this compound's synthesis optimization.
  • Purification by recrystallization from ethyl acetate/petroleum ether mixtures provides high purity white solids suitable for further applications.

Summary Table of Preparation Method Parameters

Parameter Description Typical Range/Value
Starting materials Cyclopentanone, hydrazine derivatives Commercially available
Catalysts Triethylamine, K2CO3 1–2 equivalents
Methylating agents Methyl iodide, dimethyl sulfate 1.1 equivalents
Solvents Ethanol, ethyl acetate, DCM, DMF Anhydrous preferred
Temperature 0–80°C Step-dependent
Reaction time 1–4 hours Optimized per step
Purification methods Chromatography, recrystallization Ethyl acetate/petroleum ether
Yield Overall yield 80–95% per step

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, as determined by computational similarity analysis (Table 1):

Table 1: Structural Analogues and Similarity Scores

Compound Name CAS Number Similarity Score Key Structural Differences
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine 55440-17-0 0.98 Seven-membered cycloheptane ring
3-Amino-4,5,6,7-tetrahydro-1H-indazole 41832-27-3 0.97 Benzene-fused indazole core
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine 508229-66-1 0.95 Methyl substituent at C6 instead of N1
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine 508229-68-3 0.97 4-Fluorophenyl substituent at N1

Key Observations :

  • Substituent Position : The placement of methyl groups (e.g., at C6 in 508229-66-1 vs. N1 in the target compound) significantly impacts electronic distribution and steric interactions, as confirmed by ROESY NMR correlations in 1,3-dimethyl derivatives .
Challenges
  • Regioselectivity : Alkylation of pyrazole amines often produces mixtures; for example, 1,3-dimethyl derivatives require chromatographic separation to isolate the desired regioisomer .
  • Thermal Stability: MOF ligands like Fe(cta)₂ (1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate) decompose at ~670 K, slightly higher than non-cyclopenta analogues (613 K), suggesting fused cyclopentane rings enhance stability .
Thermal and Solubility Properties
  • This compound: Limited thermal data are available, but its tert-butyl-tosyl derivative () exhibits IR stretches at 3410 cm⁻¹ (N–H) and 1160 cm⁻¹ (S=O), with moderate solubility in chlorinated solvents .
  • Fluorophenyl Derivatives : 1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride shows enhanced solubility in polar solvents due to ionic character, making it suitable for pharmaceutical formulations .

Biological Activity

N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 1260761-03-2

Research indicates that this compound interacts with specific molecular targets. It may inhibit enzymes or receptors involved in various cellular processes, particularly those related to signal transduction pathways that regulate cell growth and apoptosis. This compound's unique structure allows it to modulate these pathways effectively .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic properties of this compound. In a comparative study with standard anti-inflammatory drugs, this compound exhibited significant inhibition rates:

Compound% InhibitionStandard Drug Comparison
This compound69.56%More potent than indomethacin (66.24%)
Indomethacin66.24%Reference standard

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Its minimum inhibitory concentrations (MIC) were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli6.25
Pseudomonas aeruginosa12.5

These results indicate that this compound possesses significant antibacterial properties and could be considered for further development as an antimicrobial agent .

In Silico Studies

In silico studies have been conducted to predict the biological activity of this compound using various cheminformatics tools. These studies calculated bioactivity scores and assessed molecular properties that correlate with observed biological activities. The predictions showed a strong correlation with experimental results, indicating the compound's potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding modes of this compound with target enzymes such as α-glucosidase and α-amylase. The docking studies revealed favorable interactions that support its role in inhibiting these enzymes effectively .

Q & A

Q. What are the recommended synthetic routes for N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving cyclocondensation of substituted cyclopentane derivatives with hydrazine analogs, followed by N-methylation. For example, describes a similar protocol using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours. Yield optimization can be achieved by:
  • Using excess methylating agents (e.g., methyl iodide) during the final step.
  • Purifying intermediates via column chromatography (e.g., ethyl acetate/hexane gradients).
  • Monitoring reaction progress with thin-layer chromatography (TLC) to minimize side products.
  • Adjusting reaction temperature and solvent polarity to enhance regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and methyl group substitution (e.g., methyl protons appear at δ ~2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 152.1 for C7_7H10_{10}N3_3) .
  • Infrared (IR) Spectroscopy : Identifies amine N–H stretches (~3300 cm1^{-1}) and cyclopentane C–H vibrations (2800–3000 cm1^{-1}) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~670 K for related triazolate MOF ligands) .

Advanced Research Questions

Q. How does the incorporation of this compound into metal-organic frameworks (MOFs) influence their mechanical and thermal properties?

  • Methodological Answer : This ligand’s rigid cyclopentane backbone and nitrogen-rich coordination sites enhance MOF stability. and highlight Fe(II)-MOFs synthesized with similar ligands (e.g., Fe(cta)2_2) showing:
  • High-Spin State : Stabilizes structural integrity under pressure, critical for barocaloric applications.
  • Thermal Resistance : TGA shows decomposition onset at ~670 K, superior to non-methylated analogs (~613 K) due to reduced void space and stronger Fe–N bonds .
  • Pressure Response : High-pressure X-ray diffraction (HPPXRD) reveals compressibility (bulk modulus B ≈ 10 GPa), influenced by linker rigidity .

Q. What methodological approaches are used to assess the potential pharmacological activity of this compound derivatives?

  • Methodological Answer :
  • Kinase Inhibition Assays : describes ATP-competitive inhibition using analogs like 3-aminopyrrolo[3,4-c]pyrazole derivatives. Protocols include:
  • Fluorescence polarization assays to measure IC50_{50} values.
  • Molecular docking to predict binding affinity for targets like PKCα/β.
  • Structure-Activity Relationship (SAR) Studies : Modifying the methyl group or cyclopentane substituents alters lipophilicity and bioavailability. For example, trifluoromethyl analogs () enhance metabolic stability .

Q. How can researchers resolve contradictions in thermal stability data observed across studies involving cyclopenta[c]pyrazol-3-amine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Sample Purity : Residual solvents (e.g., DMF) lower decomposition temperatures. recommends vacuum drying at 280°C to remove solvents.
  • Crystallinity : Amorphous phases degrade faster; use powder XRD to confirm crystallinity.
  • Experimental Conditions : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N2_2 vs. air) .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

  • Methodological Answer : Based on and :
  • Storage : Keep in airtight containers at –20°C, away from ignition sources.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) before disposal.
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses .

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